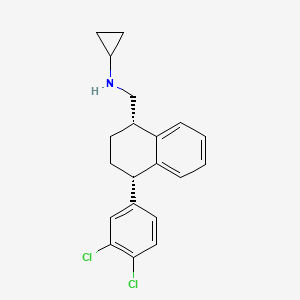
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a useful research compound. Its molecular formula is C20H21Cl2N and its molecular weight is 346.3. The purity is usually 95%.
BenchChem offers high-quality N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Ligands and Diagnostic Applications
The sigma receptors are a class of receptor sites that play a role in several biological processes. Research has identified analogues of sigma receptor ligands that incorporate structural features from N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine, aiming to improve diagnostic applications, particularly in oncology. For instance, modifications in analogues of PB28, a known sigma receptor ligand, have been made to reduce lipophilicity and improve the potential use as positron emission tomography (PET) radiotracers. These analogues demonstrate significant affinities for sigma receptors, indicating their potential in tumor imaging and diagnosis (Abate et al., 2011).
Enantioselective Synthesis
Chiral centers in molecules are crucial for their biological activity. Research into chiral diiminophosphoranes, derived from compounds structurally related to N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine, has shown their utility in enantioselective synthesis. These compounds have been used as ligands in transition metal catalyzed reactions, such as copper-mediated cyclopropanations, demonstrating the importance of precise stereochemical control in the synthesis of biologically active compounds (Reetz & Bohres, 1998).
Antineoplastic Properties
Compounds structurally related to N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine have been investigated for their antineoplastic (anti-cancer) properties. For example, N'-{[(2-cyano-3-ethyl-3-methyl-3, 4-dihydronaphthalen-1-yl)amino]carbonothionyl}benzamide and related compounds were synthesized and studied for their antineoplastic and antimonoamineoxidase activities. These studies contribute to the development of new therapeutic agents for cancer treatment (Markosyan et al., 2010).
Sigma(2) Receptor Agonists in Tumor Therapy
The search for sigma(2) receptor agonists for potential use in tumor therapy has led to the synthesis of several 1-cyclohexylpiperazine derivatives, showing high affinity for sigma(2) receptors. These compounds, including those structurally related to N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine, display promising results as potential antineoplastic agents and in PET diagnosis of tumors, illustrating the therapeutic potential of sigma(2) receptor agonists (Berardi et al., 2004).
properties
IUPAC Name |
N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBXLAANBDHM-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1CNC3CC3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
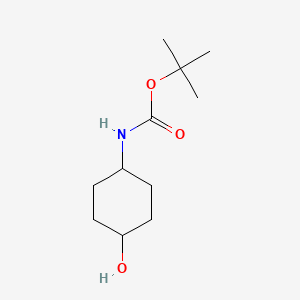
![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)
![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)
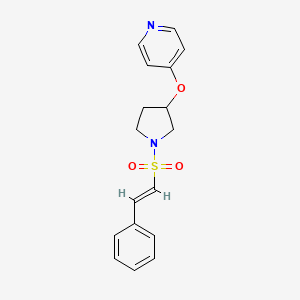
![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
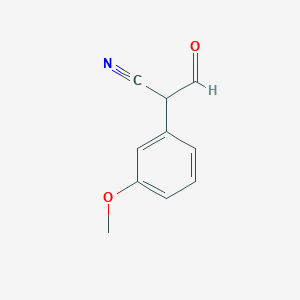
![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)
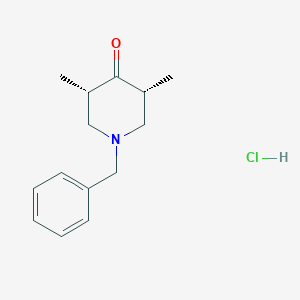


![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)